molecular formula C7H5Cl2FS B6305512 (3,4-Dichloro-2-fluorophenyl)(methyl)sulfane CAS No. 1804421-41-7

(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane

Cat. No.: B6305512
CAS No.: 1804421-41-7
M. Wt: 211.08 g/mol
InChI Key: ABJHNHKXIVCZFZ-UHFFFAOYSA-N
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Description

(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5Cl2FS It is characterized by the presence of dichloro and fluorophenyl groups attached to a methylsulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 3,4-dichloro-2-fluorobenzene with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with substituted functional groups replacing the halogens.

Scientific Research Applications

(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-2-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothioanisole: Similar in structure but with a fluorine atom instead of chlorine atoms.

    4-Chlorothioanisole: Contains a single chlorine atom and a methylsulfane group.

    2,4-Dichlorothioanisole: Similar but lacks the fluorine atom.

Uniqueness

(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane is unique due to the combination of dichloro and fluorophenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1,2-dichloro-3-fluoro-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FS/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJHNHKXIVCZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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